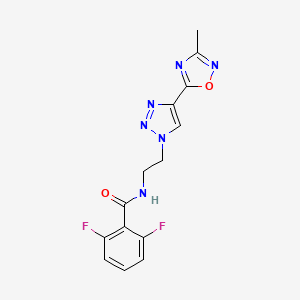![molecular formula C15H12F6N2S B2777099 N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline CAS No. 860787-24-2](/img/structure/B2777099.png)
N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline” is a complex organic compound. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with a methyl and a trifluoromethyl group . Additionally, it has a pyridinyl group (a benzene ring with a nitrogen atom) attached through a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl groups and the amino group. The trifluoromethyl groups are quite electronegative, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl groups could increase its lipophilicity compared to compounds with only hydrogen or methyl groups .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents . This compound, with its trifluoromethyl groups, could be used in the design of new drugs, especially where increased lipophilicity and blood-brain barrier penetration are desired.
Agrochemical Synthesis
Similar to pharmaceuticals, the trifluoromethyl group is also significant in the development of agrochemicals . The compound could serve as a precursor or an intermediate in the synthesis of herbicides, fungicides, or insecticides that require fluorinated pyridyl components for enhanced activity and stability.
Material Science
Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to solvents and acids . This makes them suitable for creating advanced materials, including fluoropolymer-based substances used in coatings, electronics, and as non-stick surfaces.
Catalysis
The presence of a pyridyl sulfanyl group could make this compound a candidate for use as a ligand in transition metal catalysis . Such catalysts are crucial in facilitating a variety of chemical reactions, including those used in fine chemical and pharmaceutical synthesis.
Organic Synthesis
In organic chemistry, the introduction of a trifluoromethyl group into a molecule is a valuable transformation . This compound could be used as a reagent or catalyst in radical trifluoromethylation reactions, aiding in the synthesis of complex organic molecules.
Biological Studies
Compounds with a structure similar to the one have been shown to mimic certain biological activities without the associated growth inhibition in plants . This suggests potential applications in studying plant hormone pathways and developing new compounds that can enhance plant defense mechanisms without adverse effects on growth.
Mécanisme D'action
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-2-(trifluoromethyl)-4-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2S/c1-22-12-4-2-9(6-11(12)15(19,20)21)8-24-13-5-3-10(7-23-13)14(16,17)18/h2-7,22H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMOZARWBTGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)CSC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde](/img/structure/B2777019.png)
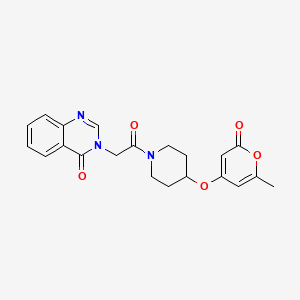
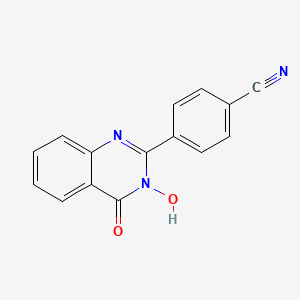
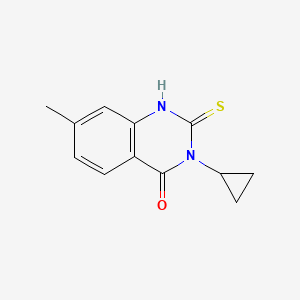
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2777024.png)
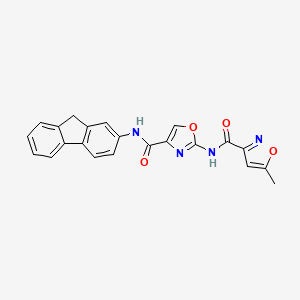
![3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2777028.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2777030.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2777037.png)
